Cyclohexylamine hydrobromide fundamental properties
Cyclohexylamine hydrobromide fundamental properties
An In-depth Technical Guide to the Fundamental Properties of Cyclohexylamine (B46788) Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and spectral characteristics of cyclohexylamine hydrobromide (C₆H₁₃N·HBr). The information is intended to support research and development activities where this compound is used as a chemical intermediate or reagent.
Core Chemical and Physical Properties
Cyclohexylamine hydrobromide is the hydrobromide salt of the primary aliphatic amine, cyclohexylamine. It presents as a white to off-white crystalline solid and is valued in various chemical applications for its stability and solubility characteristics.[1][2][3][4]
Quantitative Data Summary
The fundamental properties of cyclohexylamine hydrobromide and its parent amine are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Cyclohexylamine Hydrobromide
| Property | Value | Source(s) |
| CAS Number | 26227-54-3 | [5] |
| Molecular Formula | C₆H₁₄BrN | [4][5] |
| Molecular Weight | 180.09 g/mol | [5] |
| Appearance | White to off-white crystalline powder/solid | [2][3] |
| Melting Point | 196 – 201 °C | [2][3] |
| Solubility | Easily soluble in water and ethanol (B145695) | [3] |
| pH Range | 6.5 – 7.5 | [2] |
| Moisture Content | < 0.5% | [2] |
Table 2: Properties of the Parent Compound, Cyclohexylamine
| Property | Value | Source(s) |
| CAS Number | 108-91-8 | [6] |
| Molecular Formula | C₆H₁₃N | [6] |
| Molecular Weight | 99.17 g/mol | [6] |
| Boiling Point | 134.5 °C | [6] |
| Melting Point | -17.7 °C | [6] |
| Density | 0.8647 g/cm³ | [6] |
| pKa (conjugate acid) | 10.64 | [6] |
| Solubility in Water | Miscible | [6] |
Spectroscopic and Structural Data
Spectroscopic analysis is crucial for confirming the identity and purity of cyclohexylamine hydrobromide.
Infrared (IR) Spectroscopy
The IR spectrum of cyclohexylamine hydrobromide is characterized by the presence of broad absorptions corresponding to the ammonium (B1175870) (N-H⁺) stretches, in addition to the typical C-H and C-N vibrations of the cyclohexyl ring.
Table 3: Key IR Absorption Bands for Cyclohexylamine Hydrobromide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H⁺ stretching vibrations of the ammonium salt |
| ~2930, ~2850 | Strong | C-H stretching (aliphatic) |
| ~1600-1500 | Medium | N-H⁺ bending vibrations |
| ~1450 | Medium | C-H bending (scissoring) |
Note: Data interpreted from the NIST IR spectrum for Cyclohexyl amine hydrobromide.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for cyclohexylamine hydrobromide are not widely published, data for the analogous cyclohexylamine hydrochloride in D₂O provides a reliable reference. In an aqueous solvent, the acidic ammonium proton readily exchanges, simplifying the spectrum. The hydrobromide salt is expected to produce a virtually identical spectrum under these conditions.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.16 | Multiplet | H on C1 (carbon attached to N) |
| ~1.1-2.0 | Multiplets | H on C2, C3, C4, C5, C6 | |
| ¹³C NMR | ~53.1 | - | C1 (carbon attached to N) |
| ~33.1 | - | C2, C6 | |
| ~27.0 | - | C4 | |
| ~26.5 | - | C3, C5 |
Note: Data is based on reported values for cyclohexylamine and its hydrochloride salt, which are structurally and electronically very similar to the hydrobromide salt.[7][8][9]
Crystal Structure
Cyclohexylamine hydrobromide is isomorphous with its hydrochloride counterpart. The crystal structure has been determined to belong to the orthorhombic space group Pca2₁. The cyclohexyl ring adopts a stable, puckered "chair" conformation.[10]
Table 5: Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 9.56 Å, b = 11.29 Å, c = 7.83 Å |
Source: Data for cyclohexylamine hydrobromide.[10]
Experimental Protocols
Synthesis of Cyclohexylamine Hydrobromide
Cyclohexylamine hydrobromide is readily prepared via a simple acid-base neutralization reaction.[1]
Objective: To synthesize cyclohexylamine hydrobromide from cyclohexylamine and hydrobromic acid.
Materials:
-
Cyclohexylamine (C₆H₁₁NH₂)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Ethanol (or Isopropanol)
-
Diethyl ether (for washing)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approx. 0.101 mol) of cyclohexylamine in 50 mL of ethanol.
-
Place the flask in an ice bath and begin stirring.
-
Slowly, add a stoichiometric amount of 48% hydrobromic acid (approx. 11.4 mL, 0.101 mol) dropwise to the stirred solution. Monitor the temperature to keep it below 20°C.
-
After the addition is complete, a white precipitate of cyclohexylamine hydrobromide will form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.
-
Dry the resulting white crystalline solid under vacuum to a constant weight.
Purification by Recrystallization
To achieve high purity, the crude product can be recrystallized. Ethanol is a suitable solvent as the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][11]
Procedure:
-
Transfer the crude cyclohexylamine hydrobromide to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid completely dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process described above.
Caption: Synthesis and purification workflow for cyclohexylamine hydrobromide.
Applications and Biological Context
Cyclohexylamine hydrobromide serves primarily as a chemical intermediate.[2] Its applications include:
-
Organic Synthesis: Used as a precursor or reagent in the production of more complex molecules.[1]
-
Pharmaceuticals: The parent amine is a building block for various active pharmaceutical ingredients (APIs), including mucolytics, analgesics, and bronchodilators.[6][12]
-
Soldering Flux: It is used in mid-range environmentally friendly, no-clean fluxes and hot air leveling fluxes due to its moderate activity and low hygroscopicity.[3]
The biological activity of the parent compound, cyclohexylamine, has been noted. It is a known metabolite of the artificial sweetener cyclamate and has been studied for its effects on the sympathetic nervous system. This context is relevant for toxicological and metabolic studies in drug development.
Safety and Handling
Cyclohexylamine hydrobromide is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling.[5]
-
Handling: Use only in a well-ventilated area. Avoid dust formation. Keep away from incompatible materials.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If on skin, wash off immediately with plenty of water. If swallowed, do NOT induce vomiting and call a physician immediately.[5]
Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. Page loading... [guidechem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Cyclohexylamine hydrobromide | 26227-54-3 [chemicalbook.com]
- 4. CAS 26227-54-3: Cyclohexanamine, hydrobromide (1:1) [cymitquimica.com]
- 5. Cyclohexyl amine hydrobromide [webbook.nist.gov]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR [m.chemicalbook.com]
- 8. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]
- 9. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
